Cas no 1216096-60-4 (4-(5-fluoro-2-methoxyphenyl)butan-1-amine)

4-(5-fluoro-2-methoxyphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 4-(5-fluoro-2-methoxyphenyl)butan-1-amine
- 1216096-60-4
- EN300-1866761
-
- インチ: 1S/C11H16FNO/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3
- InChIKey: RSBITZAUCIPSPN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)CCCCN)OC
計算された属性
- 精确分子量: 197.121592296g/mol
- 同位素质量: 197.121592296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 2
4-(5-fluoro-2-methoxyphenyl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866761-0.25g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1866761-0.1g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1866761-1.0g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1866761-2.5g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1866761-5.0g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1866761-1g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1866761-10.0g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1866761-0.5g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1866761-5g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1866761-0.05g |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine |
1216096-60-4 | 0.05g |
$827.0 | 2023-09-18 |
4-(5-fluoro-2-methoxyphenyl)butan-1-amine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
4-(5-fluoro-2-methoxyphenyl)butan-1-amineに関する追加情報
Comprehensive Overview of 4-(5-fluoro-2-methoxyphenyl)butan-1-amine (CAS No. 1216096-60-4)
4-(5-fluoro-2-methoxyphenyl)butan-1-amine (CAS No. 1216096-60-4) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its fluoro and methoxy substituents, has garnered attention due to its structural uniqueness and applicability in drug discovery. Researchers are increasingly exploring its role in modulating neurotransmitter systems, particularly in studies related to neurological disorders and psychiatric conditions, aligning with current trends in precision medicine.
The molecular structure of 4-(5-fluoro-2-methoxyphenyl)butan-1-amine features a butan-1-amine chain linked to a 5-fluoro-2-methoxyphenyl ring, which enhances its bioavailability and binding affinity to specific receptors. This design is pivotal for developing targeted therapies, a hot topic in modern pharmacology. Recent discussions in scientific forums highlight its potential as a building block for novel CNS-active compounds, addressing frequently searched queries like "fluorinated amines in drug design" and "methoxy phenyl derivatives in neuroscience."
From a synthetic chemistry perspective, CAS No. 1216096-60-4 is often utilized in cross-coupling reactions and reductive amination processes. Its stability under various conditions makes it a versatile intermediate, as evidenced by its mention in patents related to GPCR modulators. Given the rising interest in AI-driven molecular docking, this compound's predictable interactions with proteins are frequently cited in computational chemistry studies, answering popular search terms such as "amine derivatives for virtual screening."
Environmental and safety profiles of 4-(5-fluoro-2-methoxyphenyl)butan-1-amine adhere to standard laboratory protocols, with no reported hazards under normal handling conditions. Its compatibility with green chemistry principles—another trending topic—is under investigation, particularly in solvent-free synthesis methods. This aligns with the growing demand for sustainable chemical practices, a frequently searched theme in academic and industrial circles.
In summary, 4-(5-fluoro-2-methoxyphenyl)butan-1-amine (CAS No. 1216096-60-4) represents a promising candidate for advancing medicinal chemistry and biomolecular research. Its multifaceted applications, combined with its relevance to contemporary scientific inquiries, position it as a compound of enduring interest. Future studies may further elucidate its role in personalized therapeutics and high-throughput screening, addressing the evolving needs of both researchers and industry professionals.
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